MFCD07407750
Description
For instance, CAS 1046861-20-4 (MDL: MFCD13195646) shares structural features such as bromo- and chloro-substituents on a phenyl ring, with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key properties include a solubility of 0.24 mg/mL in aqueous media, a calculated logP (XLOGP3) of 2.15, and moderate bioavailability (0.55 score) . Such compounds are often used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNDPJQOMCOTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07407750 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD07407750 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under specific conditions to ensure optimal results. Common reagents include acids, bases, and solvents that facilitate the desired transformations. The conditions, such as temperature and pressure, are carefully controlled to achieve the best outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound but exhibit different properties.
Scientific Research Applications
MFCD07407750 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which MFCD07407750 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally similar to MFCD07407750:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | N/A | C₆H₅BBrClO₂ | 235.27 | 0.87 | Cross-coupling reactions |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | N/A | C₆H₄BBrCl₂O₂ | 270.27 | 0.71 | Polymer synthesis |
| 2-Bromo-4-nitrobenzoic acid | 1761-61-1 | C₇H₅BrNO₄ | 201.02 | 0.82 (functional) | Organic intermediate synthesis |
Property Comparison
Key Differences
Substituent Effects :
- This compound and its boronic acid analogues (e.g., (3-Bromo-5-chlorophenyl)boronic acid) exhibit halogen-directed reactivity in cross-coupling reactions due to Br/Cl substituents. In contrast, 2-bromo-4-nitrobenzoic acid (CAS 1761-61-1) is nitro-functionalized, favoring electrophilic substitution in organic synthesis .
Solubility and Polarity :
- The nitro group in 2-bromo-4-nitrobenzoic acid increases its polarity (TPSA = 83.72 Ų vs. 40.46 Ų for boronic acids), enhancing aqueous solubility (0.687 mg/mL vs. 0.24 mg/mL ) but reducing BBB permeability .
Synthetic Utility :
- Boronic acids like this compound are critical for palladium-catalyzed couplings , while nitroaromatics like CAS 1761-61-1 are precursors for dyes and explosives .
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